4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Description
4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyrazole ring substituted at the 3-position with a pyridine moiety. The pyrazole core is further functionalized with an isopropyl group at the 5-position and a propargyl (prop-2-yn-1-yl) group at the 1-position. This structure combines aromaticity (pyridine and pyrazole) with alkyne reactivity, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.
Properties
Molecular Formula |
C14H15N3 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-(5-propan-2-yl-1-prop-2-ynylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C14H15N3/c1-4-9-17-14(11(2)3)10-13(16-17)12-5-7-15-8-6-12/h1,5-8,10-11H,9H2,2-3H3 |
InChI Key |
JFPAPNMJQCWBLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC#C)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring, which is then alkylated and coupled with a pyridine derivative under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-(5-Isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyrazole derivatives .
Scientific Research Applications
4-(5-Isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of pyrazole-pyridine hybrids. Key analogues include:
Key Observations :
- Lipophilicity : The isopropyl group in the target compound increases hydrophobicity compared to fluorine-substituted analogues (e.g., I46), which may improve membrane permeability but reduce aqueous solubility .
- Reactivity : The propargyl group offers unique reactivity (e.g., cycloadditions) absent in compounds with ether or aryl substituents (e.g., 8o) .
- Steric Effects : Bulky substituents in 8o and I46 may hinder binding in enzymatic pockets compared to the more compact target compound .
Crystallographic and Computational Analysis
- SHELX Refinement () : The propargyl group’s linear geometry may complicate crystallographic resolution compared to planar aryl substituents in I46 .
- DFT Studies () : The Colle-Salvetti functional could model correlation energies for the target compound’s alkyne moiety, contrasting with fluorinated analogues’ electron-withdrawing effects .
Biological Activity
4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrazole ring attached to a pyridine moiety. This configuration contributes to its biological activity.
Biological Activity Overview
Research highlights several key areas where 4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine exhibits significant biological activity:
1. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. A study demonstrated that derivatives of pyrazole, including this compound, showed strong inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Pathogen | Activity Type |
|---|---|---|---|
| 4a | 0.22 | S. aureus | Bactericidal |
| 5a | 0.25 | S. epidermidis | Bactericidal |
| 7b | 0.23 | E. coli | Bactericidal |
2. Anticancer Properties
The compound has been explored for its potential in cancer therapy, particularly as an inhibitor of specific kinases involved in tumor growth. Research indicates that pyrazole derivatives can inhibit ALK5 (TGFβ receptor I kinase), leading to reduced fibrotic gene expression in human fibroblasts .
Table 2: Anticancer Activity Data
| Compound | Target Kinase | Effect on Gene Expression |
|---|---|---|
| PF-03671148 | ALK5 | Dose-dependent reduction |
| 4-(5-isopropyl...) | Unknown | Potential anticancer activity |
The biological effects of 4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine are believed to stem from its interaction with various molecular targets. The compound may inhibit enzymes or receptors linked to disease pathways, particularly in cancer and microbial infections.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, which may contribute to its therapeutic effects in cancer treatment and antimicrobial action.
Case Study 1: Antimicrobial Efficacy
In vitro studies have confirmed the efficacy of this compound against resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In studies involving prostate cancer cell lines, compounds similar to 4-(5-isopropyl...) exhibited significant inhibition of cell proliferation, suggesting a promising avenue for further research in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
